2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid
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Overview
Description
ABD957 is a potent and selective covalent inhibitor of the ABHD17 family of depalmitoylases. It exhibits an IC50 value of 0.21 µM against ABHD17B. This compound effectively inhibits N-Ras signaling and suppresses the growth of NRAS-mutant acute myeloid leukemia cells .
Preparation Methods
The synthesis of ABD957 involves multiple steps, including the preparation of intermediates and final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts . Industrial production methods for ABD957 are also not widely available, but it is typically produced in specialized laboratories with advanced chemical synthesis capabilities .
Chemical Reactions Analysis
ABD957 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution: Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts.
Major Products: The primary products formed from these reactions are derivatives of ABD957 with modified functional groups.
Scientific Research Applications
ABD957 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the function of ABHD17 depalmitoylases.
Biology: Investigates the role of N-Ras signaling in cellular processes.
Medicine: Explores potential therapeutic applications for treating NRAS-mutant acute myeloid leukemia.
Industry: Utilized in the development of targeted therapies for cancer treatment .
Mechanism of Action
ABD957 exerts its effects by selectively inhibiting the ABHD17 family of depalmitoylases. This inhibition impairs N-Ras depalmitoylation, leading to disrupted N-Ras signaling. The compound’s action is highly selective, reflecting a plasma membrane-delineated effect on dynamically palmitoylated proteins. This selective inhibition ultimately suppresses the growth of NRAS-mutant acute myeloid leukemia cells .
Comparison with Similar Compounds
ABD957 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
Palmostatin M: A general lipase inhibitor that lacks specificity and targets several enzymes displaying depalmitoylase activity.
Other ABHD17 Inhibitors: These compounds also target the ABHD17 family but may vary in their selectivity and potency
ABD957 stands out due to its selective inhibition of ABHD17 depalmitoylases and its effectiveness in suppressing NRAS-mutant acute myeloid leukemia cell growth.
Properties
Molecular Formula |
C27H36F3N7O5S |
---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
2-[8-[2-[[(3S)-4-[3-(dimethylsulfamoyl)pyrazole-1-carbonyl]-3-methylpiperazin-1-yl]methyl]-5-(trifluoromethyl)phenyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C27H36F3N7O5S/c1-18-13-33(10-11-35(18)26(40)36-9-8-24(31-36)43(41,42)32(2)3)14-19-4-5-20(27(28,29)30)12-23(19)37-21-6-7-22(37)16-34(15-21)17-25(38)39/h4-5,8-9,12,18,21-22H,6-7,10-11,13-17H2,1-3H3,(H,38,39)/t18-,21?,22?/m0/s1 |
InChI Key |
ISNXAOFEMNFJCO-XTWGIRIWSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)N2C=CC(=N2)S(=O)(=O)N(C)C)CC3=C(C=C(C=C3)C(F)(F)F)N4C5CCC4CN(C5)CC(=O)O |
Canonical SMILES |
CC1CN(CCN1C(=O)N2C=CC(=N2)S(=O)(=O)N(C)C)CC3=C(C=C(C=C3)C(F)(F)F)N4C5CCC4CN(C5)CC(=O)O |
Origin of Product |
United States |
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